molecular formula C18H16N6O B2956930 2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide CAS No. 1421522-26-0

2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2956930
CAS No.: 1421522-26-0
M. Wt: 332.367
InChI Key: UMHNKYIRBPKHHE-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a novel synthetic compound designed for pharmaceutical and biochemical research. It features a molecular architecture combining an indole scaffold, known for its diverse biological activities , with a 2-methylimidazole-substituted pyrimidine ring, a heterocycle prevalent in many therapeutic agents . The indole nucleus is a privileged structure in medicinal chemistry, extensively documented for its broad-spectrum pharmacological potential, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities . This makes indole-based compounds valuable starting points for investigating new therapeutic pathways. The integration of the imidazole ring, a key component in many bioactive molecules and antifungal drugs , further enhances the compound's potential for interaction with various enzymatic targets. This hybrid structure is intended for researchers exploring the development of new small-molecule inhibitors, particularly in oncology and infectious disease. Potential mechanisms of action may involve the modulation of enzyme function or protein-protein interactions, consistent with the activities of related indole and imidazole derivatives . Researchers are encouraged to utilize this compound in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) investigations to fully elucidate its specific biological profile and research value. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12-19-6-7-24(12)18-21-10-14(11-22-18)23-17(25)8-13-9-20-16-5-3-2-4-15(13)16/h2-7,9-11,20H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHNKYIRBPKHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H17N5O\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}

This structure includes an indole moiety linked to an acetamide group and a pyrimidine ring substituted with a methyl-imidazole group. This unique combination may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit their biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Similar indole derivatives have shown significant antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression .
  • Antimicrobial Activity : Some studies suggest that indole-based compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The presence of both indole and imidazole rings is believed to enhance their interaction with microbial membranes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Cell Line/Pathogen IC50/ MIC (µM) Reference
AntitumorA431 (human carcinoma)< 10
AntimicrobialMRSA0.25
AntifungalC. neoformans≤ 0.25
CytotoxicityHEK293 (human kidney)> 32

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

  • Antitumor Activity : In a study evaluating a series of indole derivatives, it was found that compounds similar to the target molecule displayed potent cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The study concluded that these compounds could serve as lead candidates for further development in cancer treatment .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial properties of indole-based compounds demonstrated significant activity against MRSA strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency, particularly through halogenation and side chain variations .

Comparison with Similar Compounds

Structural Analogs with Benzimidazole Cores

Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–32 from ) share the acetamide linkage but replace the indole core with a benzimidazole ring. For example:

  • N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) incorporates a pyrazole substituent instead of the pyrimidine-imidazole system in the target compound .

Key Differences :

  • Bioactivity : Benzimidazole derivatives are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems, whereas the indole-pyrimidine scaffold in the target compound may confer distinct binding properties.

Indole-Containing Derivatives

The compound N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide () shares the indole moiety but lacks the pyrimidine-imidazole substitution. Instead, it features a 5-hydroxyindole group linked to an ethyl-acetamide chain .

Key Differences :

  • Functional Groups : The hydroxyl group in the indole derivative may enhance solubility but reduce membrane permeability compared to the hydrophobic methylimidazole in the target compound.

Acetamide Derivatives with Heterocyclic Substituents

N-Allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide () features a benzo[d][1,3]dioxol group and a hydroxymethyl-imidazole substituent. Its molecular formula (C₁₈H₂₀N₄O₅S, MW: 404.4 g/mol) includes sulfur and additional oxygen atoms, increasing polarity compared to the target compound .

Key Differences :

  • Electron-Withdrawing Groups : The benzo[d][1,3]dioxol group may enhance stability via resonance effects, whereas the target’s pyrimidine-imidazole system could favor π-π stacking interactions.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reference
2-(1H-Indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide C₁₈H₁₆N₆O 332.4 Indole-Pyrimidine 2-Methylimidazole
N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) C₁₉H₁₆N₆O₂ ~384.4 Benzimidazole-Pyrazole Benzamide, Pyrazole
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide C₁₂H₁₄N₂O₂ ~218.3 Indole 5-Hydroxy, Ethyl-acetamide
N-Allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide C₁₈H₂₀N₄O₅S 404.4 Benzo[d][1,3]dioxol Allyl, Thioether, Hydroxymethyl-imidazole

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